
Chlorhydrate de 4-(3,4-difluorophényl)butan-2-amine
Vue d'ensemble
Description
4-(3,4-Difluorophenyl)butan-2-amine hydrochloride is a chemical compound with the molecular formula C10H14ClF2N . It has a molecular weight of 221.67 . This compound is typically used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-(3,4-Difluorophenyl)butan-2-amine hydrochloride can be represented by the InChI code: 1S/C10H13F2N.ClH/c1-7(13)2-3-8-4-5-9(11)10(12)6-8;/h4-7H,2-3,13H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(3,4-Difluorophenyl)butan-2-amine hydrochloride are not fully detailed in the sources I found. It is known that the compound is a powder . Other properties such as boiling point and specific storage conditions are not specified .Applications De Recherche Scientifique
Médecine : Synthèse d'agents thérapeutiques potentiels
Ce composé peut servir de précurseur dans la synthèse d'agents thérapeutiques potentiels. Sa structure, comportant un groupe difluorophényle, pourrait être essentielle au développement de nouveaux médicaments avec une efficacité et une stabilité accrues .
Agriculture : Développement de pesticides
En agriculture, les propriétés chimiques uniques du composé pourraient être exploitées pour développer de nouveaux pesticides. Sa capacité à incorporer des atomes de fluor pourrait offrir une nouvelle approche de la lutte antiparasitaire, conduisant potentiellement à des pesticides plus efficaces et respectueux de l'environnement .
Science des matériaux : Production de polymères fluorés
Le groupe difluorophényle dans ce composé suggère son utilité dans la production de polymères fluorés. Ces matériaux sont connus pour leur résistance exceptionnelle aux solvants, aux acides et aux bases, ce qui les rend adaptés à une large gamme d'applications industrielles .
Science de l'environnement : Assainissement environnemental
Le composé pourrait être étudié pour son utilisation dans les processus d'assainissement environnemental. Sa teneur en fluor pourrait interagir avec les polluants, favorisant la dégradation des substances dangereuses et atténuant ainsi les dommages environnementaux .
Biochimie : Études d'inhibition enzymatique
En biochimie, Chlorhydrate de 4-(3,4-difluorophényl)butan-2-amine pourrait être utilisé pour étudier l'inhibition enzymatique. Sa structure peut lui permettre de se lier aux sites actifs des enzymes, fournissant des informations sur la fonction et la régulation des enzymes .
Pharmacologie : Métabolisme et pharmacocinétique des médicaments
Le composé pourrait être important dans les études pharmacologiques, en particulier pour comprendre le métabolisme et la pharmacocinétique des médicaments. Sa structure moléculaire pourrait être utilisée pour modéliser les voies métaboliques des médicaments et prédire leur comportement au sein des systèmes biologiques .
Mécanisme D'action
4-DBH-Cl acts as an inhibitor of enzymes that are involved in the metabolism of drugs, such as cytochrome P450 enzymes. It also acts as an agonist of the G-protein-coupled receptor, which is involved in the regulation of cell signaling pathways. Additionally, it has been shown to interact with other proteins, such as the 5-HT2A receptor, which is involved in the regulation of neurotransmission.
Biochemical and Physiological Effects
4-DBH-Cl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to act as an agonist of the G-protein-coupled receptor, which is involved in the regulation of cell signaling pathways. Additionally, it has been shown to interact with other proteins, such as the 5-HT2A receptor, which is involved in the regulation of neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-DBH-Cl in laboratory experiments provides a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a relatively stable compound, and it has a low toxicity profile. However, there are some limitations to the use of 4-DBH-Cl in laboratory experiments. It is not soluble in water, and it is not very soluble in organic solvents. Additionally, it has a low solubility in biological fluids, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for research involving 4-DBH-Cl. For example, further research could be conducted to investigate the effects of 4-DBH-Cl on other proteins and enzymes, such as those involved in the metabolism of drugs. Additionally, further research could be conducted to investigate the effects of 4-DBH-Cl on other cell signaling pathways and physiological processes. Furthermore, research could also be conducted to investigate the potential therapeutic or medical applications of 4-DBH-Cl. Finally, research could also be conducted to investigate the potential interactions between 4-DBH-Cl and other compounds, such as drugs and other synthetic compounds.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
4-(3,4-difluorophenyl)butan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N.ClH/c1-7(13)2-3-8-4-5-9(11)10(12)6-8;/h4-7H,2-3,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAGZASJLNIHPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC(=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B1455076.png)

![5-[2-(5-Methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-3-phenyl-2-thioxo-thiazolidin-4-one](/img/structure/B1455086.png)


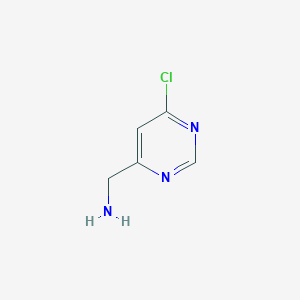
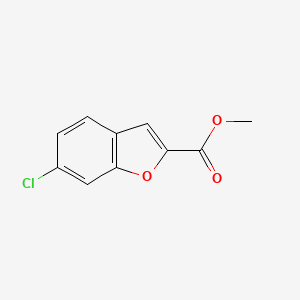
![4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1455092.png)
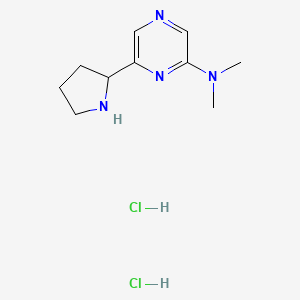

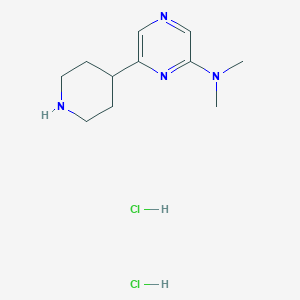
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1455096.png)
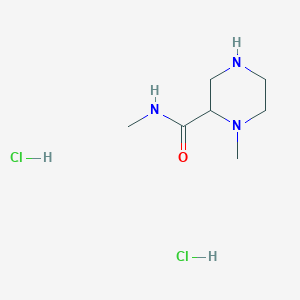
![2-{4-[(Methylamino)methyl]phenoxy}-nicotinonitrile hydrochloride](/img/structure/B1455098.png)